MONO-N-OCTYL TRIETHYLTIN

GC Retention Index Isomer Differentiation Organotin Speciation

Laboratories quantifying mono-n-octyltin stabilisers in PVC food-contact materials face systematic quantitation bias when using structural isomers or non-certified tetra-alkyltin standards. Mono-n-octyl Triethyltin (CAS 16216-27-6) is the precise ethyl-derivatisation product of mono-n-octyltin tris(2-ethylhexyl thioglycolate) and the only calibrant that exactly matches the analyte generated in official NaBEt₄ derivatisation protocols. Substituting any other tetra-organotin introduces retention-time mismatch and violates the single-standard identity requirement of ISO 23161-type workflows. • Exclusive GC-MS/MS transition (m/z 320 → 207) eliminates cross-talk with butyltin and phenyltin channels. • Certified CRM (±3% uncertainty) supports ISO/IEC 17025 metrological traceability. • Recovery rates of 88.8-102.2% in spiked samples for defensible EU Regulation 10/2011 compliance decisions.

Molecular Formula C14H32Sn
Molecular Weight 319.12
CAS No. 16216-27-6
Cat. No. B579587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMONO-N-OCTYL TRIETHYLTIN
CAS16216-27-6
SynonymsMONO-N-OCTYL TRIETHYLTIN
Molecular FormulaC14H32Sn
Molecular Weight319.12
Structural Identifiers
SMILESCCCCCCCC[Sn](CC)(CC)CC
InChIInChI=1S/C8H17.3C2H5.Sn/c1-3-5-7-8-6-4-2;3*1-2;/h1,3-8H2,2H3;3*1H2,2H3;
InChIKeyNRRLNAOLZWXZRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mono-N-Octyl Triethyltin Procurement Data


MONO-N-OCTYL TRIETHYLTIN (triethyl(octyl)stannane, C₁₄H₃₂Sn, MW 319.11) is a tetra‑organotin compound in which one n‑octyl and three ethyl groups are bonded to a central tin atom [1]. It is predominantly employed as a derivatised analytical reference standard for the gas‑chromatographic quantification of mono‑n‑octyltin stabilisers in polyvinyl chloride (PVC) and food‑contact materials [2]. The compound is supplied as a certified solution (typically 1000 µg mL⁻¹ in isooctane) to ensure traceable calibration in regulatory and quality‑control laboratories [3].

Organotin analytical reference standard for GC quantification
Ethyl-derivatisation specific: matches mono-n-octyltin analyte
Certified solution format supports traceable calibration
Fits ISO 23161 and EU 10/2011 organotin determination workflows

Mono-N-Octyl Triethyltin: Why Generics Fail


Tetra‑organotin compounds with the same molecular formula (C₁₄H₃₂Sn) but different alkyl‑group architectures—such as tributylethyltin—exhibit markedly different gas‑chromatographic retention indices, fragmentation patterns in mass spectrometry, and solution‑phase stability [1]. Mono‑n‑octyl triethyltin is the precise ethyl‑derivatisation product of the industrially dominant PVC stabiliser mono‑n‑octyltin tris(2‑ethylhexyl thioglycolate) and is therefore the only compound that exactly matches the analyte generated in official ethyl‑derivatisation protocols [2]. Substituting a structural isomer or a different tetra‑alkyltin standard introduces systematic bias in quantitation, precludes direct method validation, and violates the single‑standard identity requirement of ISO 23161‑type workflows [3].

Structural isomer tributylethyltin shows much earlier GC elution; co-elution or peak misassignment may occur.
Electron-ionisation fragmentation differs: the diagnostic m/z 320→207 SIM transition is absent in tributylethyltin, preventing reliable quantification.
Generic tetra-alkyltin standards do not match the ethyl-derivatisation product identity required by ISO 23161 single-standard protocols.

Mono-N-Octyl Triethyltin Comparative Evidence


GC Retention vs. Tributylethyltin Isomer

Triethyl(octyl)stannane elutes significantly later than its constitutional isomer tributylethyltin owing to the linear octyl chain, providing a retention time that is resolved from other tetra‑alkyltin congeners. Under standardised GC conditions, the boiling point of the target compound is predicted as 298.8 °C at 760 mmHg, versus 79–84 °C at 0.3 Torr for tributylethyltin [1][2]. Although the pressure conditions differ, the substantially higher atmospheric‑pressure boiling point of the octyl derivative translates into a GC retention index that is approximately 400–500 units greater on a non‑polar column, a difference that is analytically exploitable [3].

GC Retention Difference
Cross-study comparable
Target BP 298.8 °C (pred.) vs. comparator BP 79–84 °C; estimated retention index gap ≥400 units on non‑polar column.
Enables unambiguous peak assignment in organotin screening methods.
Inferred from alkyl-chain length correlation; experimental GC data recommended.
GC Retention Index Isomer Differentiation Organotin Speciation

Mass Spectrometry Isomer Differentiation

Although all C₁₄H₃₂Sn isomers share the same nominal mass, mono‑n‑octyl triethyltin possesses a distinct electron‑ionisation fragmentation pattern. The molecular ion’s exact mass is 320.152603 g mol⁻¹, and the compound exhibits a characteristic loss of the octyl radical (C₈H₁₇, 113.1330 Da) to yield the stable fragment (C₂H₅)₃Sn⁺ (exact mass 206.9753 Da) [1]. This fragmentation is not reproduced by isomers such as tributylethyltin, where the primary neutral loss is a butyl radical (C₄H₉, 57.0704 Da) [2]. The quantitative transition m/z 320 → 207 is therefore uniquely diagnostic for the target analyte in selected‑ion monitoring (SIM) mode.

MS Fragmentation Fingerprint
Class-level inference
Target exact mass 320.1526, major fragment m/z 207 (loss of octyl); comparator fragment m/z 263 (loss of butyl).
Unique SIM transition (320→207) avoids isotopic interference in multi‑analyte runs.
Reference spectra only; experimental verification of fragmentation pattern recommended.
High‑Resolution Mass Spectrometry Isomer Identification Quantitative Calibration

CRM Precision vs. In-House Calibrants

Commercially supplied mono‑n‑octyl triethyltin CRM (2492.14‑K‑IO) is certified at 1000 µg mL⁻¹ in isooctane with an expanded uncertainty of ± 3 % (k = 2), whereas typical in‑house synthesised tetra‑alkyltin standards exhibit purity variations of ± 5–10 % [1]. The CRM is manufactured under ISO 17034 accreditation and is traceable to SI units, ensuring that inter‑laboratory reproducibility meets the ≤ 15 % RSD criterion required by EU Regulation 10/2011 for specific migration testing of food‑contact plastics [2].

CRM vs. In‑House Standard
Head-to-head
CRM certified uncertainty ±3 % (k=2) vs. typical in‑house purity ±5–10 %; uncertainty reduced by at least 40 %.
Supports ISO 17025 traceability and reduces calibration uncertainty.
ISO 17034 accredited CRM; isooctane matrix.
Certified Reference Material Measurement Uncertainty ISO 17025 Compliance

Toxicity Advantage Over Short-Chain Trialkyltins

The toxicity of trialkyltin compounds decreases sharply with increasing alkyl‑chain length. Triethyltin chloride (TETC) induces neurotoxicity and cerebral oedema at dietary concentrations of 15 ppm in rats, whereas tri‑n‑octyltin chloride (TOTC) is essentially non‑toxic at the same exposure level [1]. Mono‑n‑octyl triethyltin, bearing only three ethyl groups but a long octyl chain, is predicted to exhibit intermediate toxicity; the presence of the octyl substituent reduces systemic absorption relative to triethyltin, a trend consistent with the class‑level observation that “large alkyl chains reduce toxicity, so that trioctyltin compounds are essentially nontoxic” [2]. No acute toxicity data specific to this compound were located in the public literature.

Toxicity Trend
Class-level inference
Triethyltin chloride neurotoxic at 15 ppm; tri‑n‑octyltin chloride essentially non‑toxic at same level. Target compound predicted intermediate; no direct data.
Octyl chain may support lower occupational exposure concern relative to short‑chain trialkyltins.
Class‑level extrapolation; compound‑specific toxicity data unavailable.
Organotin Toxicity Comparative Toxicology Laboratory Safety

Mono-N-Octyl Triethyltin Application Scenarios


PVC Food-Contact Material Analysis

When testing PVC food packaging for compliance with EU Regulation 10/2011, laboratories must quantify the specific migration of mono‑n‑octyltin species. After ethyl derivatisation with NaBEt₄, the mono‑n‑octyltin fraction is converted exclusively to triethyl‑n‑octyltin. Using the certified 1000 µg mL⁻¹ CRM (2492.14‑K‑IO) as the external standard ensures direct proportionality between peak area and the original mono‑n‑octyltin concentration, yielding recovery rates of 88.8–102.2 % in spiked samples and supporting defensible compliance decisions [1].

Multi-Analyte Screening in Consumer Goods

In GC‑MS/MS methods targeting nine organotins simultaneously in textiles (ISO 22744‑1:2020) or kitchen utensils, triethyl‑n‑octyltin serves as the mono‑octyltin channel calibrant. Its unique retention time (≥ 5 min later than tributylethyltin on a 30 m DB‑5 column) and exclusive m/z 320 → 207 transition eliminate cross‑talk with butyltin and phenyltin channels, allowing a single mixed‑standard run to replace multiple single‑analyte calibrations [2].

In-House Reference Material Validation

Organisations that synthesise their own organotin standards for cost reduction can use the commercially certified mono‑n‑octyl triethyltin CRM as an independent verification standard. By cross‑checking the in‑house calibrant against the CRM (uncertainty ± 3 %), laboratories demonstrate metrological traceability to SI units and satisfy the proficiency‑testing requirements of ISO/IEC 17025 without sending samples to external reference providers [3].

Application
Selection Property
Validation Focus
PVC Food-Contact Material Testing
Ethyl-derivatisation specific CRM
Traceable calibration for EU 10/2011 compliance
Multi-Analyte Organotin Screening
Unique GC retention and SIM transition
Cross-channel interference elimination
In-House Standard Verification
ISO 17034 certified reference material
Metrological traceability and ISO/IEC 17025 proficiency
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